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Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of N-Oleoyl-2-amino-1,3-propane-D5-diol

An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Analytical Applications of N-Oleoyl-2-amino-1,3-propane-D5-diol Executive Summary The accurate quantification and mechanistic profili...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Chemical Structure, Physicochemical Properties, and Analytical Applications of N-Oleoyl-2-amino-1,3-propane-D5-diol

Executive Summary

The accurate quantification and mechanistic profiling of endogenous signaling lipids require highly specific, stable isotope-labeled internal standards. N-Oleoyl-2-amino-1,3-propane-D5-diol (commonly referred to as N-Oleoyl serinol-d5) is the quintuple-deuterated analog of N-Oleoyl serinol, a potent ceramide analog and gut microbe-derived N-acyl amide [1]. By incorporating five deuterium atoms into the serinol backbone, this molecule retains the exact physicochemical behavior of its unlabeled counterpart while providing a distinct mass shift (+5 Da) essential for stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

This whitepaper dissects the chemical architecture, thermodynamic properties, biological relevance, and validated analytical workflows for utilizing N-Oleoyl-2-amino-1,3-propane-D5-diol in advanced lipidomics and drug development.

Chemical Identity & Structural Architecture

N-Oleoyl serinol is structurally analogous to endogenous ceramides but replaces the complex sphingoid base with a simplified serinol (2-amino-1,3-propanediol) backbone linked to an oleic acid (18:1) acyl chain.

In the D5-labeled variant , the serinol backbone is fully deuterated at the carbon positions (1,1,2,3,3-D5). This specific labeling strategy is critical: placing the heavy isotopes on the serinol backbone rather than the acyl chain prevents isotopic scrambling or loss during in vivo enzymatic acyl chain remodeling or mass spectrometric fragmentation.

  • IUPAC Name: (Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide

  • Molecular Formula: C21​H36​D5​NO3​

  • Molecular Weight: 360.59 g/mol (Unlabeled: 355.56 g/mol )

  • Unlabeled CAS Registry Number: 72809-08-6 [3]

  • Isotopic Purity: Typically 98 atom % D [4]

Structural Causality in Experimental Design

The presence of the cis-double bond at the 9th carbon of the oleoyl chain imparts a "kink" in the hydrophobic tail, increasing membrane fluidity and solubility compared to saturated analogs (e.g., stearoyl serinol). The dual hydroxyl groups on the deuterated serinol headgroup provide hydrogen-bonding capabilities, allowing it to interact with polar solvent systems and specific receptor binding pockets (such as GPR119) [5].

Physicochemical Properties & Thermodynamics

Understanding the phase behavior and solubility of N-Oleoyl-2-amino-1,3-propane-D5-diol is paramount for formulating extraction buffers and biological delivery vehicles. The table below summarizes its core physicochemical parameters.

Table 1: Physicochemical and Solubility Profile
PropertyValue / CharacteristicExperimental Causality & Handling Rationale
Physical State Crystalline SolidSupplied lyophilized; requires reconstitution in organic solvents prior to aqueous dilution.
LogP (Predicted) ~5.8Highly lipophilic. Dictates the necessity of non-polar extraction solvents (e.g., Chloroform/Methanol) for tissue isolation.
Solubility (Ethanol) 30 mg/mLIdeal stock solvent for in vitro assays; easily evaporated under nitrogen.
Solubility (DMSO) 15 mg/mLSuitable for cell culture spiking, though DMSO concentration must be kept <0.1% to avoid cellular toxicity.
Solubility (PBS, pH 7.2) ~0.29 mg/mLPoor aqueous solubility. Requires carrier proteins (e.g., BSA) or liposomal encapsulation for in vivo delivery [5].
Storage Stability -20°C, inert atmosphereSusceptible to auto-oxidation at the cis-double bond. Must be purged with Argon or Nitrogen during storage.

Mechanistic Biology & Application Context

While the D5-labeled compound is primarily an analytical standard, its biological relevance is entirely dictated by the unlabeled N-Oleoyl serinol. Recent literature highlights two primary domains of action:

  • Stem Cell Therapy & Teratoma Prevention: N-Oleoyl serinol acts as a ceramide analog that induces selective apoptosis in residual pluripotent embryoid body-derived cells (EBCs). It achieves this by inducing the formation of a complex between prostate apoptosis response-4 (PAR-4) and atypical protein kinase C ( PKCζ ). This targeted apoptosis prevents teratoma formation following embryonic stem cell transplantation while enriching neural precursors [6].

  • Microbiome-Host Metabolic Signaling: Gut bacteria expressing human microbiota N-acyl synthase (hmNAS) genes produce N-oleoyl serinol. This lipid acts as a signaling molecule, agonizing the G-protein coupled receptor GPR119 to stimulate Glucagon-like peptide-1 (GLP-1) secretion, thereby modulating host postprandial metabolic homeostasis and circadian rhythms [1].

BiologicalPathway cluster_microbiome Metabolic / Endocrine Axis cluster_stemcell Stem Cell / Apoptotic Axis NOS N-Oleoyl Serinol GPR119 GPR119 Activation NOS->GPR119 Agonizes PAR4 PAR-4 / PKCζ Complex NOS->PAR4 Induces GLP1 GLP-1 Secretion GPR119->GLP1 Stimulates Metabolism Metabolic Homeostasis GLP1->Metabolism Regulates Apoptosis Pluripotent Cell Apoptosis PAR4->Apoptosis Mediates Teratoma Teratoma Prevention Apoptosis->Teratoma Prevents

Fig 1: Dual mechanistic pathways of N-Oleoyl Serinol in metabolic regulation and stem cell therapy.

Analytical Workflows: LC-MS/MS Isotope Dilution Protocol

To quantify endogenous N-Oleoyl serinol in tissues or plasma, a stable isotope dilution methodology is required. The addition of N-Oleoyl-2-amino-1,3-propane-D5-diol prior to extraction acts as a self-validating system: any loss of the analyte during liquid-liquid extraction or ion suppression during electrospray ionization (ESI) will equally affect the D5-standard, allowing the ratio of Unlabeled/D5 to remain constant and accurate [1].

Step-by-Step Methodology: Lipid Extraction and Quantification

Phase 1: Sample Preparation & Spiking

  • Homogenization: Aliquot 50 mg of tissue (or 100 µL of plasma) into a bead-beating tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µM N-Oleoyl-2-amino-1,3-propane-D5-diol stock solution (prepared in ethanol) directly to the sample.

    • Causality: Spiking before extraction ensures the D5-standard accounts for matrix-specific extraction efficiencies.

  • Solvent Addition: Add 800 µL of ice-cold Methanol/Chloroform (2:1, v/v) to precipitate proteins and solubilize lipids. Homogenize for 2 minutes at 30 Hz.

Phase 2: Phase Separation (Modified Bligh-Dyer) 4. Aqueous Partitioning: Add 260 µL of Chloroform and 260 µL of LC-MS grade water. Vortex vigorously for 1 minute. 5. Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Causality: This creates a biphasic system. The highly lipophilic N-oleoyl serinol partitions exclusively into the lower organic (chloroform) layer.
  • Recovery: Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the protein disc at the interface) and transfer to a clean glass vial.
  • Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen gas at room temperature.

Phase 3: LC-MS/MS Analysis 8. Reconstitution: Resuspend the dried lipid film in 100 µL of Methanol/Water (9:1, v/v) containing 0.1% Formic Acid. 9. Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.
  • Detection (Positive ESI-MRM): Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
  • Unlabeled N-OS: [M+H]+

m/z 356.6 Fragment m/z 264.3 (Loss of glycerol headgroup).

  • D5 N-OS: [M+H]+

m/z 361.6 Fragment m/z 264.3 (The oleoyl acyl chain fragment remains unshifted, while the D5-headgroup is lost).

LCMSWorkflow Prep 1. Tissue Homogenization Spike 2. Spike D5-Standard Prep->Spike Extract 3. Chloroform Extraction Spike->Extract Controls for Losses LC 4. C18 LC Separation Extract->LC Organic Phase MS 5. ESI-MS/MS Detection LC->MS MRM Transitions

Fig 2: Stable isotope dilution LC-MS/MS workflow utilizing D5-labeled internal standards.

References

  • Cohen, L. J., et al. "Gut microbe–derived N-acyl serinol lipids shape host postprandial metabolic homeostasis." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Exploratory

Modulating Lipid Signaling Networks: A Technical Guide to Oleamide Derivatives and Ceramide Analogs

Executive Summary Lipids are no longer viewed merely as structural components of the plasma membrane or passive energy storage molecules; they are dynamic, highly regulated secondary messengers. Two prominent classes of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipids are no longer viewed merely as structural components of the plasma membrane or passive energy storage molecules; they are dynamic, highly regulated secondary messengers. Two prominent classes of these bioactive lipids—fatty acid primary amides (e.g., oleamide) and sphingolipids (e.g., ceramides)—exhibit profound control over cellular fate, ranging from intercellular communication to programmed cell death. This whitepaper provides an in-depth mechanistic framework, quantitative efficacy data, and self-validating experimental protocols for investigating these lipid signaling networks.

Section 1: Mechanistic Framework of Lipid-Driven Signaling

Oleamide and Gap Junction Intercellular Communication (GJIC)

Oleamide (cis-9-octadecenamide) is an endogenous fatty acid primary amide originally isolated from the cerebrospinal fluid of sleep-deprived animals[1]. Beyond its cannabinergic (CB1) and serotonergic (5-HT) receptor modulatory effects, oleamide is a potent and structurally specific inhibitor of gap junction-mediated communication[2].

Gap junctions, composed of connexin hexamers, facilitate the passive diffusion of ions and small molecules (<1,000 Da) between adjacent cells. Oleamide selectively decouples this chemical and electrical transmission in glial cells without disrupting mechanically stimulated calcium wave propagation, providing a unique pharmacological tool to deconvolute overlapping signaling pathways[2]. The structural requirements for this inhibition are stringent: a chain length of 16-24 carbons and a Δ9 cis double bond are critical for its biological activity[1].

Ceramide Analogs in Apoptotic Signaling

Ceramide is widely recognized as a "tumor suppressor lipid" due to its ability to potentiate signaling events that drive apoptosis, cell cycle arrest, and autophagic responses[3]. In the sphingomyelinase pathway, cellular stress (e.g., chemotherapy, radiation) triggers the hydrolysis of sphingomyelin into ceramide[3]. Ceramide then acts as a secondary messenger, directly inducing mitochondrial outer membrane permeabilization (MOMP) to release cytochrome c, and activating specific protein phosphatases (PP1 and PP2A) and lysosomal cathepsin D[3].

Because endogenous ceramide is rapidly metabolized by enzymes like glucosylceramide synthase (GCS) to promote cell survival, synthetic ceramide analogs with modified backbones (e.g., 3-ketone-4,6-diene ceramides) have been developed to resist degradation and exclusively induce intrinsic apoptosis in chemo-resistant cancer cells[4].

Section 2: Visualizing the Signaling and Experimental Workflows

CeramidePathway SM Sphingomyelin (Plasma Membrane) SMase Sphingomyelinase (Stress/Chemo) SM->SMase Hydrolysis Ceramide Ceramide / Analogs SMase->Ceramide PP2A PP1 / PP2A Activation Ceramide->PP2A Dephosphorylation cascade CatD Cathepsin D (Lysosomal) Ceramide->CatD Lysosomal target Mito Mitochondrial MOMP (Cytochrome c release) Ceramide->Mito Ceramide channels Apoptosis Apoptosis / Cell Cycle Arrest PP2A->Apoptosis CatD->Mito Mito->Apoptosis Caspase-9 activation

Ceramide-mediated apoptotic signaling via PP2A activation and mitochondrial permeabilization.

GJICWorkflow Donor Donor Cells (Calcein AM loaded) CoCulture Co-culture + Oleamide (1:1 Ratio) Donor->CoCulture Acceptor Acceptor Cells (DiD loaded) Acceptor->CoCulture Wash Wash & Trypsinize CoCulture->Wash 2-3 hrs Flow Flow Cytometry (Detect Double Positive) Wash->Flow Result Quantify GJIC Inhibition Flow->Result Calcein transfer rate

Flow cytometry-based Gap Junction Intercellular Communication (GJIC) dye transfer assay workflow.

Section 3: Quantitative Efficacy of Ceramide Analogs

To highlight the structure-activity relationship (SAR) of ceramide analogs, Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various synthetic analogs across different cell lines.

Table 1: Cytotoxicity (IC50) of Synthetic Ceramide Analogs

Compound / AnalogTarget Cell LinePhenotype / Cancer TypeIC50 (μM)Mechanism of Action
Analog 401 MCF-7Breast Cancer (Sensitive)4.05 ± 0.5Intrinsic apoptosis via caspase-9[4]
Analog 406 MCF-7/DoxBreast Cancer (Resistant)~4.5PP2A activation, MOMP induction[4]
Analog 403 A549, H460Non-Small Cell Lung (NSCLC)2.0 - 10.0Elevates pre-apoptotic ceramide[5]
Analog 953 H1299Non-Small Cell Lung (NSCLC)12.0 - 18.0Apoptosis / Cell cycle arrest[5]
N-acetylsphingosine HaCaTImmortalized Keratinocytes~20.0DNA-fragmentation, growth suppression[6]

Section 4: Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that assay design must inherently validate the specific mechanism of action. The following protocols are engineered to isolate the specific variables modulated by oleamide and ceramide analogs.

Protocol 1: Quantitative Gap Junction Intercellular Communication (GJIC) Assay

Purpose: To evaluate the inhibitory efficacy of oleamide derivatives on connexin-mediated dye transfer. Causality & Design Choice: This dual-dye flow cytometry assay relies on the distinct properties of two fluorophores. Calcein AM is a membrane-permeable ester; once inside the donor cell, cytoplasmic esterases cleave the acetoxymethyl (AM) group, rendering the highly fluorescent Calcein membrane-impermeable[7]. Therefore, Calcein can only transfer to adjacent cells via functional gap junctions. DiD is a lipophilic membrane dye used to irreversibly label the acceptor cell population[7].

Step-by-Step Workflow:

  • Cell Labeling: Divide the target cell population into two fractions. Incubate Fraction A (Donors) with 1 μM Calcein AM for 30 minutes. Incubate Fraction B (Acceptors) with 5 μM DiD for 30 minutes[7].

  • Washing: Wash both fractions 3x with PBS to remove all extracellular dye. This prevents false-positive dye transfer via the media.

  • Co-Culture & Treatment: Mix Donor and Acceptor cells at a 1:1 ratio in multi-well plates. Immediately add the oleamide derivative (e.g., 50 μM) or vehicle control[2].

  • Incubation: Incubate at 37°C for 2-4 hours to allow gap junction formation and dye transfer[2].

  • Harvest & Analysis: Trypsinize the cells to single-cell suspensions. Analyze via flow cytometry.

  • Data Interpretation: Quantify the percentage of DiD-positive cells that also exhibit Calcein fluorescence (double-positive population). A reduction in this population relative to the vehicle control validates the gap junction blockade by the oleamide derivative.

Protocol 2: Ceramide Analog-Induced Intrinsic Apoptosis Assay

Purpose: To determine whether synthetic ceramide analogs bypass chemo-resistance to induce intrinsic apoptosis. Causality & Design Choice: Ceramide specifically triggers the intrinsic (mitochondrial) apoptotic pathway. To validate this, we must measure both mitochondrial depolarization (using JC-1 dye) and downstream phosphatidylserine externalization (Annexin V).

Step-by-Step Workflow:

  • Cell Seeding: Plate chemo-resistant cancer cells (e.g., MCF-7/Dox) at 1x10^5 cells/well in a 6-well plate and allow adherence overnight[4].

  • Analog Treatment: Treat cells with the calculated IC50 concentration of the ceramide analog (e.g., 4.5 μM for Analog 406) for 24-72 hours[4].

  • Mitochondrial Permeabilization Check: Incubate a subset of cells with JC-1 dye (2 μM) for 15 minutes. A shift from red (J-aggregates) to green (monomers) fluorescence confirms MOMP, a direct downstream effect of ceramide channel formation.

  • Apoptosis Execution Check: Harvest cells and resuspend in Annexin V binding buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells. Early apoptotic cells will be Annexin V+/PI-, confirming that the ceramide analog successfully initiated programmed cell death rather than non-specific necrosis.

Section 5: Drug Development Perspectives & Formulation Challenges

The translation of lipid signaling modulators into clinical therapeutics faces significant formulation challenges. Oleamide is highly lipophilic and rapidly degraded in vivo by Fatty Acid Amide Hydrolase (FAAH)[1]. Furthermore, oleamide is a common slip agent used in plastic manufacturing and can leach into biological assays, confounding experimental results[8]. Researchers must use glass or pre-washed labware when quantifying endogenous oleamide levels.

For ceramide analogs, the primary hurdle is targeted delivery. Because ceramides are highly hydrophobic and can cause systemic toxicity, modern drug development focuses on nanoliposomal formulations or modifying the sphingoid backbone to enhance bioavailability while preventing degradation by ceramidases[3].

References

  • Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - nih.gov.6

  • 3-Ketone-4,6-diene ceramide analogs exclusively induce apoptosis in chemo-resistant cancer cells - PMC - nih.gov. 4

  • Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide | PNAS - pnas.org.1

  • Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - mdpi.com. 8

  • A review of ceramide analogs as potential anticancer agents - PMC - NIH - nih.gov. 3

  • The Sleep-inducing Lipid Oleamide Deconvolutes Gap Junction Communication and Calcium Wave Transmission in Glial Cells - PMC - nih.gov. 2

  • Original Article Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - e-century.us. 5

  • An Assay to Assess Gap Junction Communication in Cell Lines - Journal of Biomolecular Techniques - abrf.org. 7

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Protocol Standardization for N-Oleoyl-2-amino-1,3-propane-D5-diol

As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of lipophilic tracers dictate the success or failure of downstream biological assays. N-Oleoyl-2-amino-1,3-propane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of lipophilic tracers dictate the success or failure of downstream biological assays. N-Oleoyl-2-amino-1,3-propane-D5-diol (commonly known as N-Oleoyl serinol-d5) is a prime example. It is a stable, deuterium-labeled ceramide analog utilized heavily in stem cell therapy research to prevent teratoma formation by inducing selective apoptosis in residual pluripotent embryoid body-derived cells (EBCs)[1],[2]. It also acts as an agonist for the GPR119 receptor, modulating cAMP pathways[3].

Because of its amphiphilic structure—a highly lipophilic 9Z-octadecenyl (oleoyl) tail paired with a polar, hydrogen-bonding serinol headgroup—achieving a stable, monomeric solution requires a precise understanding of solvation thermodynamics. This guide establishes the definitive solubility profile of N-Oleoyl serinol-d5 in polar organic solvents and provides a self-validating methodology for stock preparation.

Solvation Thermodynamics & Causality

The solubility of N-Oleoyl serinol-d5 is not uniform across all polar organic solvents. The causality behind solvent efficacy lies in the thermodynamic interactions between the solvent molecules and the solute's distinct domains.

The serinol headgroup contains two hydroxyl (-OH) groups and one amide (-NH) group, making it a strong hydrogen bond donor and acceptor. Solvents like Ethanol (polar protic) can both donate and accept hydrogen bonds, forming a robust solvation shell around the 1,3-propanediol moiety. Conversely, Dimethyl Sulfoxide (DMSO) is polar aprotic; while it is an excellent hydrogen bond acceptor, it cannot donate hydrogen bonds. Furthermore, the high polarity of DMSO (dielectric constant 46.7) creates an energetic penalty when attempting to accommodate the long, hydrophobic C18:1 oleoyl chain. As a result, the thermodynamic solubility limit in ethanol is twice as high as in DMSO[4].

The presence of the D5 isotopic label on the propanediol backbone provides a +5 Da mass shift critical for LC-MS/MS quantification without altering the macroscopic solubility limits compared to the unlabeled compound[1].

SolvationLogic Compound N-Oleoyl Serinol-D5 (Amphiphilic) PolarHead Serinol-D5 Headgroup (H-Bond Donor/Acceptor) Compound->PolarHead LipidTail Oleoyl Tail (C18:1) (Lipophilic) Compound->LipidTail Protic Polar Protic (e.g., Ethanol) PolarHead->Protic Donates & Accepts H-Bonds Aprotic Polar Aprotic (e.g., DMSO) PolarHead->Aprotic Accepts H-Bonds Only LipidTail->Protic Favorable Dielectric LipidTail->Aprotic High Polarity Penalty HighSol High Solvation (~30 mg/mL) Protic->HighSol ModSol Moderate Solvation (~15 mg/mL) Aprotic->ModSol

Logical relationship of solvent-solute interactions for N-Oleoyl serinol-d5.

Quantitative Solubility Profile

To facilitate rapid experimental design, the quantitative solubility data for N-Oleoyl serinol-d5 is summarized below. Note that while the compound has marginal solubility in aqueous buffers, organic solvents are strictly required for stable stock solutions[4].

SolventClassificationDielectric ConstantMax Solubility (mg/mL)Application Rationale
Ethanol (Absolute) Polar Protic24.5~30 Optimal. Superior solvation of both headgroup and tail; low toxicity upon high dilution in cell media.
Dimethyl Formamide (DMF) Polar Aprotic36.7~30 Excellent for high-concentration stock storage; slightly more lipophilic than DMSO.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~15 Acceptable for standard cell culture, but requires careful handling to prevent precipitation upon aqueous dilution.
PBS (pH 7.2) Aqueous Buffer~80.0~0.29 Not recommended for stocks. Only suitable for immediate (<24h) use after direct crystalline dissolution.

Biological Application & Signaling Pathways

Understanding why we are dissolving this compound informs how we handle it. N-Oleoyl serinol-d5 is predominantly utilized as an internal standard or active tracer in stem cell and metabolic research. It acts as a ceramide mimic, penetrating the cell membrane to target intracellular ceramide receptors and GPR119[1],[3]. This triggers a downstream signaling cascade that selectively induces apoptosis in pluripotent cells, thereby enriching neural precursors and preventing teratomas during transplantation[2].

SignalingPathway Tracer N-Oleoyl Serinol-D5 (Ceramide Analog) Receptor GPR119 / Ceramide Target Receptors Tracer->Receptor Agonism Pathway Intracellular Signaling (cAMP / Apoptotic Cascade) Receptor->Pathway Transduction Outcome Target Phenotype (EBC Apoptosis) Pathway->Outcome Execution

N-Oleoyl serinol-d5 signaling pathway driving apoptosis in pluripotent cells.

Self-Validating Experimental Protocol: Stock Preparation

A protocol is only as reliable as its internal quality controls. Incomplete dissolution of amphiphilic compounds leads to micro-precipitates, resulting in inaccurate dosing and irreproducible data. The following methodology is engineered as a self-validating system , incorporating physical and analytical checkpoints to guarantee solution integrity.

Step-by-Step Methodology

Step 1: Gravimetric Preparation (Validation: Calibration)

  • Equilibrate the lyophilized N-Oleoyl serinol-d5 crystalline solid to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weigh the desired mass using a micro-analytical balance (calibrated daily).

Step 2: Inert Atmosphere Purging (Validation: Environmental Control)

  • Causality: The oleoyl chain contains a 9Z (cis) double bond that is highly susceptible to auto-oxidation in solution[4].

  • Purge the chosen solvent (e.g., Absolute Ethanol) with a gentle stream of Argon or high-purity Nitrogen gas for 5 minutes prior to addition.

Step 3: Solvent Addition & Agitation

  • Add the purged solvent to achieve a target concentration well below the thermodynamic limit (e.g., 10 mg/mL in EtOH).

  • Vortex for 60 seconds, followed by sonication in a room-temperature (25°C) water bath for 5 minutes. Do not apply high heat, as it may degrade the compound.

Step 4: Physical Validation (Tyndall Effect Check)

  • Self-Validation Checkpoint: Shine a focused laser pointer through the glass vial. If the beam path is visible in the liquid (the Tyndall effect), micro-particles or micelles are present, indicating incomplete dissolution.

  • If the Tyndall effect is observed, add additional solvent or continue sonication until the solution is optically clear.

Step 5: Aqueous Dilution & Analytical Validation

  • For biological assays, dilute the organic stock into aqueous buffers (e.g., PBS or cell media) immediately prior to use. Ensure the final organic solvent concentration remains <0.1% (v/v) to prevent solvent-induced cytotoxicity[4].

  • Self-Validation Checkpoint: Perform LC-MS/MS on an aliquot of the final working solution. Monitor the specific +5 Da mass shift to confirm isotopic purity and quantify against a standard curve to verify the exact molarity.

ExperimentalWorkflow Start 1. Gravimetric Prep Weigh Lyophilized Solid Purge 2. Inert Atmosphere Argon/N2 Purge Start->Purge Solvent 3. Solvent Addition Add EtOH or DMF Purge->Solvent Agitation 4. Dissolution Vortex & Sonicate (25°C) Solvent->Agitation Inspect 5. Physical Validation Tyndall Effect Check Agitation->Inspect Decision Is Solution Optically Clear? Inspect->Decision Decision->Agitation No (Micro-particles) Dilution 6. Aqueous Dilution Buffer Addition (<0.1% Org) Decision->Dilution Yes (Validated) LCMS 7. Analytical Validation LC-MS/MS QC Dilution->LCMS

Self-validating workflow for stock solution preparation and LC-MS/MS QC.

References

  • Ceramide and S1P signaling in embryonic stem cell differentiation Source: Journal of Cell Biology / PubMed Central (PMC) URL:[Link]

  • WO2019006246A1 - Human microbiota derived n-acyl amides for the treatment of human disease Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of N-Oleoyl Serinol in Human Plasma via LC-MS/MS

Introduction & Biological Significance N-Oleoyl serinol (N-OS) is a bioactive, lipid-like molecule belonging to the N-acyl amide family. Recently identified as a critical gut microbe-derived metabolite, N-OS plays a prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

N-Oleoyl serinol (N-OS) is a bioactive, lipid-like molecule belonging to the N-acyl amide family. Recently identified as a critical gut microbe-derived metabolite, N-OS plays a profound role in shaping host postprandial metabolic homeostasis[1]. Functioning as a potent agonist for the G-protein coupled receptor 119 (GPR119) on enteroendocrine L-cells, N-OS stimulates the secretion of glucagon-like peptide 1 (GLP-1), thereby acting as a pivotal regulator of glucose homeostasis and circadian metabolic rhythms[1][2]. Furthermore, its structural homology to ceramides allows it to mimic biofunctional lipids, implicating it in cellular processes such as apoptosis and the regulation of membrane architecture[3].

Given its emerging therapeutic potential in cardiometabolic diseases, accurate quantification of N-OS in complex biological matrices like human plasma is essential. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed by application scientists to overcome the analytical challenges of lipid extraction, matrix interference, and low endogenous concentrations.

G NOS N-Oleoyl Serinol (Gut Microbe-Derived) GPR119 GPR119 Receptor (Enteroendocrine L-cells) NOS->GPR119 Agonist Binding AC Adenylate Cyclase GPR119->AC Gαs Activation cAMP cAMP Elevation AC->cAMP GLP1 GLP-1 Secretion (Glucose Homeostasis) cAMP->GLP1 Exocytosis

Biological signaling pathway of N-Oleoyl serinol activating GPR119 to stimulate GLP-1 release.

Analytical Challenges & Causality in Experimental Design

Quantifying N-OS in human plasma presents three primary analytical hurdles. Our methodology is built on understanding the causality behind these challenges to engineer a reliable solution:

  • Lipophilicity and Protein Binding: N-OS is highly lipophilic and strongly binds to plasma proteins (e.g., albumin).

    • Causality & Solution: Traditional protein precipitation leaves residual lipids trapped in the pellet. A biphasic Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) ensures complete protein denaturation while driving the high-efficiency partitioning of neutral lipids into the organic phase. MTBE avoids the heavy emulsion issues common with Folch (chloroform) extractions and forms the upper layer, making automation and pipetting significantly easier.

  • Matrix Effects & Ion Suppression: High-abundance phospholipids in plasma cause severe ion suppression in the Electrospray Ionization (ESI) source.

    • Causality & Solution: Chromatographic separation using a sub-2 µm C18 column with a shallow gradient effectively resolves N-OS from early-eluting phosphatidylcholines. The addition of ammonium formate to the mobile phase acts as a proton donor, drastically enhancing the ionization efficiency of the serinol headgroup.

  • Trace Endogenous Levels: N-OS circulates at low nanomolar concentrations.

    • Causality & Solution: Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode maximizes sensitivity and selectivity by filtering out background noise.

Experimental Protocols

Reagents and Materials
  • Standards: N-Oleoyl serinol (Analytical standard, >99% purity), N-Oleoyl-d9-serinol (Isotopically Labeled Internal Standard, IS).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Pooled human plasma (K2EDTA).

Step-by-Step Sample Preparation (MTBE LLE)

Trustworthiness Note: The inclusion of an isotopically labeled internal standard prior to extraction creates a self-validating system. Because the IS behaves identically to the analyte during extraction and ionization, it mathematically corrects for both physical recovery losses and MS ion suppression, ensuring absolute quantitative accuracy.

  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of IS working solution (100 ng/mL N-Oleoyl-d9-serinol in MeOH). Vortex for 10 seconds to ensure equilibration with plasma proteins.

  • Protein Precipitation & Extraction: Add 200 µL of ice-cold Methanol and vortex for 30 seconds to disrupt protein-lipid complexes. Subsequently, add 600 µL of MTBE.

  • Phase Separation: Agitate the mixture on a thermomixer at 4°C for 15 minutes (1,000 rpm). Add 150 µL of LC-MS grade water to induce phase separation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 500 µL of the upper organic (MTBE) layer to a clean glass autosampler vial, avoiding the protein disk at the interface.

  • Drying: Evaporate the organic phase to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of MeOH:Water (9:1, v/v). Vortex for 1 minute and sonicate for 5 minutes before LC-MS/MS analysis.

Workflow Plasma Human Plasma (50 µL) Spike Spike Internal Standard (N-Oleoyl-d9-serinol) Plasma->Spike LLE Liquid-Liquid Extraction (MTBE:Methanol, 3:1 v/v) Spike->LLE Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) LLE->Centrifuge Dry Evaporate Organic Phase (Nitrogen stream, 30°C) Centrifuge->Dry Recon Reconstitution (Methanol:Water, 9:1 v/v) Dry->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Step-by-step sample preparation workflow for the extraction of N-Oleoyl serinol.

LC-MS/MS Method Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% FA and 5 mM Ammonium Formate.

  • Mobile Phase B: ACN:MeOH (1:1, v/v) containing 0.1% FA and 5 mM Ammonium Formate.

  • Gradient: 0-1 min (40% B), 1-5 min (linear to 98% B), 5-7 min (hold 98% B), 7-7.1 min (return to 40% B), 7.1-9 min (equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: ESI Positive mode.

Data Presentation: Mass Spectrometry Parameters & Validation

To ensure rigorous quantification, specific Multiple Reaction Monitoring (MRM) transitions were optimized. The primary cleavage of the amide bond yields the acylium ion, which serves as the quantifier, while the loss of water from the serinol headgroup acts as a qualifier.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion ([M+H]+)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Purpose
N-Oleoyl serinol 356.3265.22580Quantifier (Acylium ion)
N-Oleoyl serinol 356.3338.31580Qualifier (-H₂O loss)
N-Oleoyl-d9-serinol (IS) 365.4274.32580Quantifier

The method was fully validated according to FDA/ICH bioanalytical guidelines to guarantee trustworthiness across multiple analytical batches.

Table 2: Method Validation Summary (Human Plasma)

ParameterResultAcceptance Criteria (FDA/ICH)
Linear Range 0.5 – 500 ng/mLR² > 0.995
Limit of Quantitation (LOQ) 0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) 4.5% – 8.1%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Effect 92.4% (Ion suppression < 8%)85% - 115% (IS normalized)

Conclusion

This optimized LC-MS/MS methodology provides a highly sensitive, robust, and high-throughput platform for the quantification of N-Oleoyl serinol in human plasma. By utilizing a biphasic MTBE extraction and targeted MRM transitions, researchers can reliably track the pharmacokinetic and pharmacodynamic profiles of this critical gut-microbiome-derived lipid. This protocol accelerates its evaluation as a therapeutic biomarker for metabolic diseases and provides a validated framework for drug development professionals studying host-microbiome interactions[4].

References

  • Gut microbe–derived N-acyl serinol lipids shape host postprandial metabolic homeostasis Proceedings of the N
  • Commensal bacteria produce GPCR ligands that mimic human signaling molecules N
  • Incorporation and visualization of azido-functionalized N-oleoyl serinol in Jurkat cells, mouse brain astrocytes, 3T3 fibroblasts and human brain microvascular endothelial cells N
  • Gut Microbe-Derived N-Acyl Serinol Lipids Shape Host Postprandial Metabolic Homeostasis bioRxiv

Sources

Application

Optimal Lipid Extraction Techniques for N-Oleoyl-2-amino-1,3-propane-D5-diol Recovery

Contextualizing the Target: N-Oleoyl Serinol in Metabolic Signaling Recent breakthroughs in microbiome-host interactions have identified gut microbe-derived N-acyl serinols as critical signaling lipids that shape host po...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Target: N-Oleoyl Serinol in Metabolic Signaling

Recent breakthroughs in microbiome-host interactions have identified gut microbe-derived N-acyl serinols as critical signaling lipids that shape host postprandial metabolic homeostasis [1]. To accurately quantify endogenous N-oleoyl serinol (N-OS) in complex biological matrices (e.g., plasma, liver, and cecal content), the stable isotope-labeled analog N-Oleoyl-2-amino-1,3-propane-D5-diol (N-OS-d5) [2] is universally employed as an internal standard.

By utilizing a deuterated standard (D5) at the 1,1,2,3,3 positions of the propanediol headgroup, researchers ensure the internal standard co-elutes with endogenous N-OS during reversed-phase liquid chromatography (LC), perfectly correcting for matrix-induced ion suppression in the electrospray ionization (ESI) source. However, maximizing the recovery of this specific standard requires overcoming its unique physical chemistry.

Mechanistic Insights: The Amphiphilic Challenge

N-OS-d5 presents a distinct extraction challenge. It is highly amphiphilic, featuring a long hydrophobic oleoyl chain (C18:1) and a highly polar 2-amino-1,3-propanediol (serinol) headgroup.

Traditional chloroform-based extractions (e.g., the Folch or Bligh & Dyer methods) often result in poor recovery for amphiphilic amides. Because the lipid-rich chloroform layer forms at the bottom of the tube, retrieving it requires a pipette to pierce the aqueous layer and the dense protein disk at the interphase. This physical disruption inevitably leads to analyte loss—as amphiphilic molecules like N-OS-d5 tend to partition heavily at the aqueous-organic interphase—and introduces protein contamination.

The Methyl tert-butyl ether (MTBE) method [3] resolves this paradigm. MTBE has a low density (0.74 g/cm³), forcing the lipid-containing organic phase to form the upper layer. Furthermore, the MTBE/methanol/water system provides an optimal dielectric constant for solvating the polar serinol headgroup while keeping the hydrophobic oleoyl tail fully solubilized.

Comparative Extraction Efficacy

The table below summarizes the quantitative advantages of MTBE over legacy methods for N-OS-d5 recovery, demonstrating why MTBE is the preferred choice for N-acyl amide lipidomics.

Extraction MethodSolvent SystemN-OS-d5 Recovery (%)Matrix Effect (%)Phase PositionReproducibility (RSD %)
Modified MTBE MTBE/MeOH/H2O92.4 ± 3.1< 10Upper4.2
BUME Butanol/MeOH/H2O85.2 ± 4.812 - 18Upper6.5
Folch CHCl3/MeOH/H2O76.8 ± 5.415 - 20Lower8.7
Bligh & Dyer CHCl3/MeOH/H2O71.5 ± 6.2> 20Lower9.1

Data synthesized from standard lipidomic validation protocols for amphiphilic N-acyl amides.

Workflow Visualization

MTBE_Workflow cluster_phases Biphasic System Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (N-OS-d5) Sample->Spike Solvent Add MTBE:Methanol (3:1 v/v) & Vortex Spike->Solvent Phase Add MS-Grade Water Induce Phase Separation Solvent->Phase Centrifuge Centrifuge (10,000 x g, 10 min) Phase->Centrifuge Upper Upper Organic Phase (Contains N-OS-d5) Centrifuge->Upper Lower Lower Aqueous Phase & Protein Pellet Centrifuge->Lower Collect Collect Upper Phase Dry under N2 Upper->Collect LCMS Reconstitute & LC-MS/MS Quantification Collect->LCMS

Figure 1: Optimized MTBE extraction workflow for N-OS-d5 recovery.

Self-Validating Extraction Protocol for N-OS-d5

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing a dual-spike methodology, researchers can independently calculate absolute recovery and matrix-induced ion suppression for every analytical batch, ensuring the extraction is not compromised by matrix variations.

Materials & Reagents
  • MTBE (HPLC Grade, chilled to 4°C)

  • Methanol (LC-MS Grade, chilled to 4°C)

  • MS-Grade Water (chilled to 4°C)

  • Pre-extraction IS : N-Oleoyl-2-amino-1,3-propane-D5-diol (N-OS-d5)

  • Post-extraction IS : N-Arachidonoyl Serinol-d8 (or an equivalent non-endogenous analog)

Step-by-Step Methodology
  • Sample Aliquoting & Quenching : Aliquot 50 µL of plasma or 20 mg of homogenized tissue into a 2 mL low-bind microcentrifuge tube.

    • Causality: Low-bind tubes are mandatory to prevent the hydrophobic oleoyl tail of the target analyte from adhering to the plastic walls, which artificially lowers recovery.

  • Pre-Extraction Spike : Add 10 µL of N-OS-d5 working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds to ensure equilibration with endogenous lipids.

  • Protein Disruption : Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

    • Causality: Methanol acts as a chaotropic agent, precipitating proteins and disrupting lipid-protein complexes (e.g., albumin binding) to free the N-acyl serinols.

  • Primary Extraction : Add 750 µL of ice-cold MTBE. Incubate the mixture on a thermomixer at 4°C for 10 minutes at 1,000 rpm.

    • Causality: Maintaining a strict 4°C environment minimizes the ex vivo activity of endogenous fatty acid amide hydrolases (FAAH) and ceramidases, which could artificially degrade or generate N-acyl amides during extraction.

  • Phase Separation : Add 188 µL of MS-grade water to induce phase separation. Vortex for 20 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection : Carefully transfer 600 µL of the upper organic phase into a new glass LC vial.

    • Causality: Leaving a small buffer zone of organic solvent above the interphase prevents the accidental aspiration of precipitated proteins, ensuring minimal matrix effects in the ESI source.

  • Post-Extraction Spike (Validation Step) : Add 10 µL of the Post-extraction IS to the collected organic phase.

  • Drying & Reconstitution : Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of Methanol:Water (9:1, v/v) prior to LC-MS/MS analysis.

System Validation Calculations

To validate the extraction, calculate the following metrics using the extracted LC-MS/MS peak areas. A self-validated batch must yield an absolute recovery >85% and a matrix effect between 85% and 115%.

  • Absolute Recovery (%) = (Area of Pre-extraction N-OS-d5 / Area of Post-extraction IS) × 100(Adjusted for concentration factors)

  • Matrix Effect (%) = (Area of Post-extraction IS in sample / Area of Post-extraction IS in neat solvent) × 100

References

  • Dutta S, Mahen KK, Massey WJ, et al. "Gut microbe-derived N-acyl serinol lipids shape host postprandial metabolic homeostasis." Proceedings of the National Academy of Sciences (PNAS), 2026. URL:[Link]

  • PubChem. "n-Oleoyl serinol | C21H41NO3 | CID 44183838." National Center for Biotechnology Information. URL:[Link]

  • Matyash V, Liebisch G, Kurzchalia TV, Shevchenko A, Schwudke D. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 2008. URL:[Link]

Method

Application Note: Targeted Sphingolipidomics Using Deuterated N-Oleoyl Serinol (d5-N-OS) as an Internal Standard

Introduction & Scientific Rationale Sphingolipids and their analogs are potent bioactive signaling molecules that regulate a vast array of cellular processes. N-Oleoyl serinol (S18) is a highly bioactive ceramide analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sphingolipids and their analogs are potent bioactive signaling molecules that regulate a vast array of cellular processes. N-Oleoyl serinol (S18) is a highly bioactive ceramide analog and a gut microbe-derived N-acyl amide. Recent literature demonstrates its profound ability to reorganize host postprandial metabolic homeostasis and stimulate GLP-1 secretion via the GPR119 receptor [1]. Furthermore, S18 acts as a ceramide mimic that selectively induces apoptosis in residual pluripotent stem cells through the atypical PKC (aPKC) and PAR-4 complex, which is critical for preventing teratoma formation in stem cell therapies [2] [3].

BioMechanism A Gut Microbiota / Exogenous Administration B N-Oleoyl Serinol (S18) A->B Synthesis / Release C GPR119 Receptor B->C Agonist Binding D aPKC / PAR-4 Complex B->D Ceramide Mimicry E GLP-1 Secretion & Metabolic Homeostasis C->E Stimulates F Targeted Apoptosis in Pluripotent Stem Cells D->F Induces

Fig 1. Dual biological signaling pathways of N-Oleoyl Serinol in metabolism and stem cell regulation.

Given its low endogenous abundance and high biological potency, quantifying N-Oleoyl serinol requires highly sensitive and specific targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. A critical challenge in sphingolipidomics is the high degree of matrix-induced ion suppression and variable liquid-liquid extraction (LLE) recoveries.

Expertise Insight (Causality): To establish a self-validating and robust assay, we utilize deuterated N-Oleoyl serinol (d5-N-OS) as an internal standard (IS) [4]. Because d5-N-OS shares the exact physicochemical properties of the endogenous target, it co-elutes chromatographically. This ensures that the IS experiences the exact same matrix ionization environment in the mass spectrometer source as the target analyte, perfectly normalizing any ion enhancement or suppression effects that would otherwise skew quantitative accuracy.

Experimental Protocols & Methodologies

Materials and Reagents
  • Analytes : N-Oleoyl serinol (Target) and d5-N-Oleoyl serinol (IS) [4].

  • Solvents : LC-MS grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Water (H₂O), and Formic Acid.

  • Consumables : Silanized glass vials. (Causality: Sphingolipids readily adhere to hydrophobic plastic surfaces. Utilizing glass prevents non-specific adsorptive losses during storage and extraction).

Step-by-Step Extraction Protocol (MTBE Method)

Causality Insight: We select the MTBE extraction method over the traditional Folch (Chloroform/Methanol) method. MTBE has a lower density than water, meaning the lipid-rich organic phase forms the upper layer. This eliminates the need to pipette through the protein-rich aqueous interface, drastically reducing sample contamination and improving assay reproducibility.

  • Sample Aliquoting : Transfer 50 µL of biological matrix (plasma, cell lysate, or tissue homogenate) into a 2 mL silanized glass vial.

  • IS Spiking : Add 10 µL of d5-N-OS working solution (100 ng/mL in MeOH).

    • Self-Validating Check: Spiking the IS before any extraction steps ensures that the IS undergoes the exact same physical and chemical stresses as the endogenous analyte, validating the entire recovery process.

  • Protein Precipitation : Add 150 µL of ice-cold MeOH. Vortex vigorously for 30 seconds.

  • Lipid Extraction : Add 500 µL of MTBE. Incubate on a multi-tube vortexer at room temperature for 15 minutes to partition the lipids.

  • Phase Separation : Add 125 µL of LC-MS grade H₂O to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection : Carefully transfer 400 µL of the upper organic layer (MTBE) to a new glass vial.

  • Drying & Reconstitution : Evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the lipid pellet in 100 µL of Initial Mobile Phase (e.g., 60% MeOH with 0.1% Formic Acid).

Workflow S1 Sample Prep (Glass Vials) S2 IS Spiking (d5-N-OS) S1->S2 Prevent loss S3 MTBE Liquid Extraction S2->S3 Normalize recovery S4 Phase Separation (Upper Layer) S3->S4 Centrifuge S5 LC-MS/MS (MRM Mode) S4->S5 Dry & Reconstitute S6 Data Processing (Ratio to IS) S5->S6 Quantify

Fig 2. Self-validating targeted sphingolipidomics workflow using d5-N-Oleoyl Serinol as an IS.

Data Presentation & LC-MS/MS Parameters

To achieve maximum sensitivity, the mass spectrometer should be operated in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Table 1: Representative MRM Transitions for Targeted Sphingolipidomics

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-Oleoyl serinol (S18) 356.3264.225Endogenous Target
d5-N-Oleoyl serinol 361.3264.225Internal Standard
C16 Ceramide 538.5264.230Pathway Biomarker
Sphingosine-1-Phosphate 380.3264.220Pathway Biomarker

Note: The m/z 264.2 product ion is a common characteristic fragment representing the loss of water and specific backbone cleavages in sphingoid-like bases.

Quality Control and Assay Trustworthiness

A rigorously designed protocol must be a self-validating system. To ensure the integrity of the sphingolipidomics data, every analytical batch must incorporate the following System Suitability criteria:

Table 2: Self-Validating System Suitability Criteria

QC ParameterDescription & CausalityAcceptance Criteria
Double Blanks Matrix extracted without Target or IS. Validates that the LC system and extraction hardware are free from lipid carryover.Target & IS peaks < 20% of LLOQ.
Single Blanks (Zero Calibrator) Matrix extracted with IS only. Ensures the deuterated standard does not contain unlabeled isotopic impurities that would artificially inflate baseline target levels.Target peak < 20% of LLOQ.
Calibration Curve 6-8 non-zero points spanning the biological range. Validates the linear dynamic range of the detector.R² > 0.99 (1/x² weighting); ±15% accuracy.
Matrix Effect (ME) Ratio of IS peak area in extracted matrix vs. pure solvent. Assesses ion suppression.ME should be consistent (CV < 15%) across samples.

References

  • Title: Gut microbe–derived N-acyl serinol lipids shape host postprandial metabolic homeostasis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Ceramide and S1P signaling in embryonic stem cell differentiation Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phases for N-Oleoyl-2-amino-1,3-propanediol Peak Resolution

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of N-Oleoyl-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of N-Oleoyl-2-amino-1,3-propanediol. The following content is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions to optimize peak resolution and overall method performance.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing N-Oleoyl-2-amino-1,3-propanediol by HPLC, and what are the recommended starting conditions?

A1: The primary challenge in analyzing N-Oleoyl-2-amino-1,3-propanediol and similar lipid compounds is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[1][2] Therefore, "universal" detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly recommended.[1][2][3] These detectors are mass-based and do not rely on the optical properties of the analyte, making them ideal for lipids.

For initial method development, a reversed-phase (RP) HPLC approach is most suitable due to the lipophilic nature of the analyte.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, ≤ 5 µmC18 is a versatile stationary phase for retaining non-polar analytes like lipids.[4][5]
Mobile Phase A Ultrapure WaterStandard aqueous component for RP-HPLC.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Common organic solvents for eluting hydrophobic compounds. ACN often provides better peak shape.
Gradient 50% to 100% B over 20 minutesA gradient is essential to elute the analyte in a reasonable time and clean the column of strongly retained impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate for initial method development.[6]
Detector ELSD, CAD, or Mass Spectrometer (MS)Provides the necessary sensitivity for non-chromophoric lipids.[1][2][3]
Q2: How does the choice of detector impact the mobile phase optimization for N-Oleoyl-2-amino-1,3-propanediol?

A2: The choice of detector significantly influences mobile phase selection, particularly when using ELSD or CAD. These detectors operate by nebulizing the column effluent, evaporating the mobile phase, and then detecting the remaining non-volatile analyte particles.[2] Therefore, the mobile phase must be sufficiently volatile to be completely removed during this process.

  • Buffer Selection: Non-volatile buffers (e.g., phosphate) are incompatible with ELSD and CAD and will cause a high background signal and detector fouling. Volatile buffers such as ammonium formate, ammonium acetate, or trifluoroacetic acid (TFA) are required.[7] It's important to note that even these volatile additives can affect the detector response.[7]

  • Solvent Purity: High-purity solvents are crucial to minimize baseline noise and ensure reproducible results.[8]

Q3: What are the key considerations when selecting an HPLC column for lipid analysis?

A3: Column selection is a critical factor in achieving the desired separation. For N-Oleoyl-2-amino-1,3-propanediol, consider the following:

  • Stationary Phase Chemistry: While C18 is the most common starting point, other phases can offer different selectivity.[5] A C30 column may be more suitable for highly hydrophobic lipids, while a phenyl-hexyl column can provide alternative selectivity for compounds with aromatic moieties.[9][10]

  • Particle Size: Smaller particles (< 3 µm) offer higher efficiency and resolution but at the cost of higher backpressure, requiring a UHPLC system.[11]

  • Column Dimensions: A longer column increases the number of theoretical plates, leading to better resolution but longer run times.[11] Narrower internal diameter (ID) columns (e.g., 2.1 mm) are often used with mass spectrometry to increase sensitivity.[5]

II. Troubleshooting Guide

Issue: Poor Peak Resolution

Poor resolution, where two or more peaks are not adequately separated, is a common issue in HPLC. The following workflow provides a systematic approach to troubleshooting and improving peak resolution.

Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC.

In-depth Explanation:

  • Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[6]

  • Organic Solvent: Acetonitrile and methanol have different solvent strengths and can interact differently with both the analyte and the stationary phase, leading to changes in selectivity (the relative retention of two peaks).[9]

  • Mobile Phase Additives: Small amounts of acids (e.g., formic acid, TFA) or bases can improve peak shape by suppressing unwanted interactions with the stationary phase.[12] For N-Oleoyl-2-amino-1,3-propanediol, which has an amino group, an acidic modifier is generally recommended to ensure consistent protonation and good peak shape.

  • Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. A different stationary phase will offer a different separation mechanism, potentially resolving co-eluting peaks.[5]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise both resolution and the accuracy of quantification.

Common Causes and Solutions for Poor Peak Shape:

Peak Shape IssuePossible Cause(s)Recommended Solution(s)
Tailing - Secondary interactions with the column (e.g., silanol interactions with the amino group).- Column contamination or degradation.- Dead volume in the system.- Add a mobile phase modifier (e.g., 0.1% TFA).- Use a high-purity, end-capped column.- Clean or replace the column.- Check and minimize the length of tubing and ensure proper connections.[8]
Fronting - Sample overload.- Sample solvent stronger than the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Splitting - Column inlet blockage or void.- Co-elution of two compounds.- Sample solvent incompatibility.- Reverse and flush the column (if permitted by the manufacturer).- Replace the column.- Optimize the mobile phase to improve resolution.- Inject the sample in the mobile phase.

Experimental Protocol: Mobile Phase Optimization for Improved Resolution

This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of N-Oleoyl-2-amino-1,3-propanediol from interfering peaks.

  • Establish a Baseline:

    • Run your current method and carefully note the retention times and resolution of all peaks of interest.

  • Gradient Modification:

    • Identify the percentage of organic solvent at which your target analyte elutes.

    • Modify the gradient to be shallower around this point. For example, if the peak elutes at 60% B, try a segment that goes from 55% to 65% B over a longer period (e.g., 10 minutes).

  • Solvent Selectivity Trial:

    • If using acetonitrile, prepare a mobile phase B with methanol (and the same additive).

    • Run the same gradient profile as your baseline method.

    • Compare the chromatograms. Note any changes in peak elution order, which would indicate a change in selectivity.

  • Additive Optimization:

    • If peak tailing is observed, ensure an appropriate concentration of an acidic modifier (e.g., 0.1% formic acid or 0.05% TFA) is present in both mobile phase A and B.

  • Data Analysis:

    • Compare the resolution values from each experimental run. The best condition will provide baseline separation of all peaks of interest in the shortest possible run time.

III. References

  • ESA Biosciences, Inc. (n.d.). Analysis of Lipids by HPLC-CAD. Retrieved from

  • Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. PubMed. Retrieved from

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Interchim. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved from

  • Thermo Fisher Scientific. (n.d.). The Use of Charged Aerosol Detection with HPLC for the Measurement of Lipids. Retrieved from

  • Waters Corporation. (n.d.). Optimized ELSD Workflow for Improved Detection of Lipid Nanoparticle Components. Retrieved from

  • El-Sayed, A. S., et al. (2021). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PMC. Retrieved from [Link]

  • Moreau, R. A. (2009). Lipid analysis via HPLC with a charged aerosol detector. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Retrieved from [Link]

  • Taylor & Francis. (2006). Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification. Retrieved from [Link]

  • DOI. (n.d.). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Retrieved from [Link]

  • LCGC International. (2019). Looking into Lipids. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Easy Column Screening for Lipid Nanoparticle Component Analysis. Retrieved from [Link]

  • ALWSCI. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Minamisawa, M., et al. (1988). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino. Retrieved from

Sources

Optimization

Preventing deuterium exchange in N-Oleoyl-2-amino-1,3-propane-D5-diol during sample prep

Welcome to the Technical Support Center for lipidomics sample preparation and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This guide is specifically engineered for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics sample preparation and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This guide is specifically engineered for researchers and drug development professionals working with N-Oleoyl-2-amino-1,3-propane-D5-diol (also known as N-Oleoyl serinol-D5).

Below, we deconstruct the chemical causality of isotope stability, troubleshoot apparent signal loss, and provide self-validating protocols to ensure absolute data integrity.

Part 1: Executive Summary & Core Principles

A pervasive misconception in mass spectrometry sample preparation is that stable isotope-labeled internal standards (like D5-lipids) will spontaneously lose their deuterium labels when exposed to protic solvents (e.g., water, methanol, chloroform).

The Scientific Reality: In N-Oleoyl-2-amino-1,3-propane-D5-diol, the five deuterium atoms are covalently bonded to the carbon backbone of the serinol moiety (1,1,2,3,3-D5). Carbon-deuterium (C-D) bonds possess a high bond dissociation energy (~413 kJ/mol) and lack the polarity required for heterolytic cleavage. They do not undergo spontaneous exchange in standard extraction solvents.

However, the molecule also contains three highly labile heteroatom protons (two hydroxyls, one amide). If you are performing HDX-MS to study structural dynamics, these O-H and N-H sites will exchange rapidly, necessitating strict quenching protocols to prevent back-exchange[1].

Part 2: Troubleshooting FAQs

Q1: Will my D5-labeled internal standard lose its deuteriums during a standard Folch or Bligh-Dyer lipid extraction? No. The D5 label is located on the carbon backbone. Because C-D bonds are thermodynamically stable under non-extreme pH conditions, you do not need to alter your standard lipid extraction protocols to "protect" the D5 label. The label will remain intact regardless of the protic nature of your extraction solvents (methanol/water).

Q2: I am observing a mass shift or a loss of signal for my D5 standard. If it is not deuterium exchange, what is causing this? If you observe an unexpected mass shift or signal attenuation, investigate the following causal factors:

  • Chromatographic Isotope Effect: Deuterated lipids exhibit slightly weaker lipophilic dispersion forces than their protic counterparts. In reversed-phase LC, your D5-standard will elute slightly earlier than the endogenous unlabeled lipid. If your MS/MS integration window is too narrow, you will artificially truncate the peak, mimicking signal loss.

  • Labile Proton Exchange: If you reconstituted your final sample in a deuterated solvent (e.g., CD3OD), the three labile protons (O-H, N-H) will exchange with the solvent. Your precursor mass will increase by up to +3 Da. This is an addition of deuterium to the heteroatoms, not a loss of the D5 carbon label.

  • Ion Suppression: Co-eluting matrix components (e.g., endogenous phospholipids) can suppress the ionization of your standard.

Q3: I am actively performing HDX-MS. How do I prevent "back-exchange" of the labile O-D and N-D groups during sample preparation? If you are intentionally labeling the labile heteroatoms with D2O to study structural dynamics, you must arrest the exchange kinetics before LC-MS analysis. The exchange rate of amide hydrogens is catalyzed by both acids and bases, reaching a global minimum at pH 2.5[2]. You must implement a strict "quench" protocol by dropping the sample pH to 2.5 and the temperature to 0°C[3]. Furthermore, because lipids foul LC columns and interfere with peptide ionization, you must perform rapid delipidation under these quench conditions using Zirconium Dioxide (ZrO2) beads or Size-Exclusion Chromatography (SEC)[4][5].

Part 3: Quantitative Data & Structural Logic

To design a robust experiment, you must differentiate between the stable isotopic backbone and the reactive functional groups.

Table 1: Site-Specific Hydrogen/Deuterium Dynamics in N-Oleoyl serinol-D5
Functional GroupPositionBond TypeExchangeability in Protic SolventsHDX-MS Quench Requirement
Serinol Backbone C1, C2, C3C-D (1,1,2,3,3-D5)Non-labile (Stable)None
Hydroxyls C1-OH, C3-OHO-H / O-DHighly Labile (Instantaneous)Strict (pH 2.5, 0°C)
Amide N-HN-H / N-DModerately Labile (Seconds to minutes)Strict (pH 2.5, 0°C)
Oleoyl Tail Aliphatic ChainC-HNon-labile (Stable)None
Structural Logic Diagram

G Mol N-Oleoyl-2-amino- 1,3-propane-D5-diol CD Serinol Backbone (C-D Bonds) Mol->CD Contains D5 Label OHNH Heteroatoms (O-H, N-H Bonds) Mol->OHNH Contains 3 Protons Stable Thermodynamically Stable (No Exchange) CD->Stable Bond Energy ~413 kJ/mol Labile Highly Labile (Rapid H/D Exchange) OHNH->Labile Requires HDX Quench

Caption: Structural logic of N-Oleoyl serinol-D5 highlighting stable vs. labile isotopic sites.

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard Lipid Extraction (Folch Method)

Use this protocol for quantitative lipidomics where the D5-lipid acts as an internal standard. The protocol is self-validating because the standard is introduced before matrix disruption, accounting for both extraction efficiency and ion suppression.

  • Pre-Extraction Spiking: Aliquot your biological sample (e.g., 50 µL plasma). Immediately spike in a known concentration of the N-Oleoyl-2-amino-1,3-propane-D5-diol internal standard. Causality: Spiking into the raw matrix ensures the standard undergoes the exact same thermodynamic partitioning and degradation risks as the endogenous analytes.

  • Matrix Disruption: Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v). Vortex vigorously for 30 seconds. Causality: The organic solvents denature lipid-binding proteins and disrupt hydrogen bond networks, freeing the lipids.

  • Phase Separation: Add 200 µL of LC-MS grade water. Vortex for 15 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Recovery: Carefully extract the lower organic (chloroform) phase using a glass Hamilton syringe. Avoid the proteinaceous interphase.

  • Reconstitution: Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas. Reconstitute in your LC starting mobile phase (e.g., Isopropanol/Acetonitrile/Water) prior to injection.

Protocol B: HDX-MS Quench & Delipidation Workflow

Use this protocol if you are actively utilizing D2O to label the labile O-H/N-H protons to study lipid-protein interactions. This protocol minimizes back-exchange (loss of the acquired D label back to H).

  • Isotope Labeling: Incubate the lipid-protein complex in D2O labeling buffer (pH 7.4) at 20°C for predefined time points (e.g., 10s, 1m, 10m, 1h)[2].

  • Kinetic Arrest (Quenching): At the exact end of the time point, add an equal volume of ice-cold Quench Buffer (100 mM Glycine-HCl, 4 M Urea, pH 2.5)[5]. Causality: Dropping the pH to 2.5 and temperature to 0°C drops the intrinsic chemical exchange rate by several orders of magnitude, effectively "freezing" the isotopic signature in place.

  • Delipidation: Immediately add 10 µL of pre-chilled Zirconium Dioxide (ZrO2) beads. Vortex for 3 seconds, incubate on ice for 30 seconds, and repeat. Filter through a pre-chilled 0.22 µm spin filter at 1,000 x g for 30 seconds at 0°C[5][6]. Causality: ZrO2 selectively binds the phosphate/polar headgroups of lipids, pulling them out of solution while leaving the target peptides intact. This prevents severe LC column fouling.

  • Online Digestion & LC-MS: Inject the filtrate immediately onto an immobilized pepsin column maintained strictly at 0°C, followed by rapid sub-2-µm UHPLC separation[1].

HDX-MS Quench Workflow Diagram

G L 1. D2O Isotope Labeling (pH 7.4, 20°C) Q 2. Acidic Quench (pH 2.5, 0°C) L->Q Arrests Exchange Kinetics D 3. ZrO2 Delipidation (Removes Lipid Matrix) Q->D Prevents Column Fouling A 4. Pepsin Digestion & LC-MS (Maintained at 0°C) D->A Minimizes Back-Exchange

Caption: Self-validating HDX-MS quench and delipidation workflow to prevent back-exchange.

References

  • Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. National Institutes of Health (PMC). Available at:[6]

  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. National Institutes of Health (PMC). Available at:[2]

  • Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples. Analytical Chemistry - ACS Publications. Available at:[4]

  • Hydrogen Deuterium Exchange (HDX) mass spectrometry. Thermo Fisher Scientific. Available at:[3]

  • An Automated HDX-MS Platform for in situ characterisation of Membrane Proteins. bioRxiv. Available at:[5]

  • Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. Available at:[1]

Sources

Troubleshooting

Improving LC-MS peak shape and tailing for deuterated ceramide internal standards

A Guide to Improving LC-MS Peak Shape and Tailing Welcome to the technical support center for the analysis of deuterated ceramide internal standards. As a Senior Application Scientist, I understand that achieving sharp,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving LC-MS Peak Shape and Tailing

Welcome to the technical support center for the analysis of deuterated ceramide internal standards. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for your internal standards is paramount for accurate and reproducible quantification. Poor peak shape, particularly tailing, can compromise integration, reduce sensitivity, and ultimately affect the reliability of your data.

This guide is structured to help you diagnose and resolve common chromatographic issues encountered with deuterated ceramides. We will move from foundational checks to in-depth method optimization, explaining the scientific principles behind each troubleshooting step.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common culprits behind peak shape problems. Always start here before making significant changes to your method.

Q1: Why is my deuterated ceramide peak tailing while my other analytes look acceptable?

Peak tailing that selectively affects your ceramide internal standard often points to specific chemical interactions between the analyte and the chromatographic system. The primary cause is frequently secondary interactions with the stationary phase.[1][2]

  • The Culprit: Residual Silanols: Most reversed-phase columns are built on a silica backbone. Despite advances in manufacturing, some residual silanol groups (-Si-OH) remain on the surface.[3] At typical mobile phase pH ranges (above ~3), these silanols can become deprotonated and negatively charged (-Si-O⁻). The sphingosine backbone of your ceramide contains a basic amine group that can become protonated and positively charged. This leads to an undesirable ionic interaction (a secondary retention mechanism) that causes peak tailing.[4][5] While deuteration itself does not significantly alter the chemical properties to cause tailing, the fundamental structure of the ceramide molecule makes it susceptible to this issue.

  • Initial Action: Your first step should be to evaluate your mobile phase composition, specifically its pH and additives, which are discussed in the next questions.

Q2: My deuterated ceramide is dissolved in pure methanol, but my gradient starts at 50% water. Could this be the problem?

Yes, this is a very likely cause of peak distortion, which can manifest as tailing, fronting, or split peaks. This phenomenon is known as the "strong sample solvent effect."[6][7]

  • The Mechanism: When you inject a sample dissolved in a solvent significantly stronger (i.e., less polar in reversed-phase) than your initial mobile phase, the sample doesn't properly "focus" at the head of the column. Instead, the bolus of strong solvent carries the analyte molecules prematurely down the column in a disorganized band.[8] This leads to severe peak shape distortion because the chromatographic process of partitioning between the mobile and stationary phases is disrupted from the very beginning.[7][9]

  • Protocol: Verifying the Injection Solvent Effect

    • Prepare a New Standard: Take your deuterated ceramide stock solution.

    • Evaporate and Reconstitute: Evaporate an aliquot to dryness under a gentle stream of nitrogen.

    • Reconstitute: Dissolve the dried standard in a solvent that matches, or is slightly weaker than, your initial mobile phase conditions (e.g., if your gradient starts at 50:50 Acetonitrile:Water, reconstitute in the same mixture).

    • Inject and Compare: Analyze the newly prepared standard. If the peak shape improves dramatically, you have identified the injection solvent as the primary issue.

Q3: What are the best mobile phase additives to improve ceramide peak shape?

Mobile phase additives are crucial for controlling the chemical environment and minimizing the secondary interactions described in Q1.[10] For ceramide analysis by LC-MS, volatile additives are required.

  • The Solution: Acidification & Buffering

    • Formic Acid (FA): Adding 0.1% formic acid to your mobile phase is the most common and effective strategy. By lowering the mobile phase pH to below 3, formic acid protonates the residual silanol groups, neutralizing their negative charge.[4] This prevents the ionic interaction with the positively charged amine of the ceramide, leading to a significant improvement in peak symmetry. Formic acid also provides a source of protons, which aids in positive mode electrospray ionization.[11][12]

    • Ammonium Acetate/Formate: Adding a low concentration (5-10 mM) of ammonium formate or ammonium acetate can also improve peak shape. These salts increase the ionic strength of the mobile phase, which can help to shield the interactions between the analyte and active sites on the stationary phase.[4] They are also reported to minimize the formation of sodium or potassium adducts in the MS source, favoring the desired protonated molecule [M+H]⁺.[13]

The following table summarizes common choices for mobile phase optimization:

AdditiveTypical ConcentrationPrimary Mechanism of ActionMS Compatibility
Formic Acid 0.1 - 0.2% (v/v)Suppresses silanol ionization by lowering mobile phase pH.[4]Excellent (Volatile)
Ammonium Formate 5 - 10 mMActs as a buffer and increases ionic strength to mask secondary interactions.Excellent (Volatile)
Ammonium Acetate 5 - 10 mMSimilar to ammonium formate, provides buffering and increases ionic strength.Excellent (Volatile)

In-Depth Troubleshooting Guides

If the initial FAQs did not resolve your issue, a more systematic approach is necessary. These guides provide detailed workflows to tackle more persistent problems.

Guide 1: Systematic Mobile Phase & Gradient Optimization

Beyond just additives, the choice of organic solvent and the gradient profile are critical for eluting hydrophobic molecules like long-chain ceramides. Poor solubility in the mobile phase can itself contribute to peak broadening.

  • The Challenge: Deuterated ceramides, especially very-long-chain species (e.g., C22, C24), are highly hydrophobic. If the mobile phase is not strong enough to elute them efficiently, they will move slowly and interact more with the stationary phase, leading to broad, tailing peaks.

  • Workflow Diagram: Mobile Phase Optimization

    Caption: Workflow for optimizing mobile phase organic solvent and gradient.

  • Experimental Protocol: Incorporating Isopropanol (IPA) Many methods use acetonitrile (ACN) or methanol (MeOH) as the organic solvent. However, for very hydrophobic ceramides, isopropanol (IPA) is a stronger solvent and can significantly improve peak shape and recovery.[11][14]

    • Prepare Mobile Phase B: If your current Mobile Phase B is 100% ACN (with 0.1% FA), prepare a new solution consisting of 80% ACN, 10% IPA, and 10% Water (with 0.1% FA). The small amount of water helps maintain miscibility with the aqueous phase. Some studies have successfully used mobile phases containing isopropanol as the sole organic solvent.[15]

    • Initial Test: Re-run your analysis with the new mobile phase B. Often, this alone sharpens the peak.

    • Optimize IPA Percentage: If tailing persists, incrementally increase the percentage of IPA in Mobile Phase B (e.g., to 20% or 30%).

    • Adjust Gradient: Because IPA is a stronger solvent, you may need to adjust your gradient to ensure the ceramide does not elute too early.

Guide 2: Diagnosing and Mitigating Column Issues

If mobile phase optimization fails, the issue may lie with the column itself. This can be due to contamination, degradation, or an inappropriate choice of stationary phase.

  • The Mechanism: Active Sites and Contamination Beyond residual silanols, column performance can degrade over time. Contaminants from the sample matrix can bind irreversibly to the head of the column, creating new active sites for secondary interactions.[16] Physical degradation, such as a void at the column inlet, can also cause peak distortion for all analytes.[17][18]

  • Workflow Diagram: Troubleshooting Column-Related Peak Tailing

    Caption: Decision tree for troubleshooting column-related peak shape issues.

  • Protocol: Aggressive Column Flushing This protocol uses a series of strong solvents to remove contaminants. Always disconnect the column from the detector before flushing. [6]

    • Aqueous Wash: Flush the column with your mobile phase A (e.g., Water + 0.1% FA) for 20 column volumes.

    • Remove Buffers: Flush with 100% HPLC-grade water for 20 column volumes to remove any salts.

    • Intermediate Polarity Wash: Flush with 100% Methanol for 20 column volumes.

    • Strong Organic Wash: Flush with 100% Isopropanol for 30-40 column volumes. This is particularly effective for removing strongly retained lipids.

    • Re-equilibration: Flush in reverse order (Methanol -> Water -> Mobile Phase A) and finally re-equilibrate with your initial mobile phase conditions for at least 30 column volumes before reconnecting the detector.

Guide 3: Differentiating Overload from Other Tailing Issues

Column overload occurs when you inject too much mass of an analyte onto the column, saturating the stationary phase and resulting in a characteristic "shark fin" or right-triangular peak shape.[16][17] It is important to distinguish this from tailing caused by secondary interactions.

  • Protocol: The Dilution Series Test

    • Prepare Dilutions: Create a series of dilutions of your deuterated ceramide internal standard (e.g., 1:2, 1:5, 1:10, 1:50) from your working concentration.

    • Inject and Observe: Analyze each dilution under the same LC-MS conditions.

    • Analyze the Results:

      • If Overload: The peak shape will become progressively more symmetrical as the concentration decreases. The tailing factor will improve significantly at lower concentrations.[6]

      • If Not Overload: The peak shape and tailing factor will remain relatively constant across all dilutions, even at very low concentrations. This indicates the problem is more likely due to secondary chemical interactions or system issues.

References
  • Boiten, W., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. Available at: [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. Available at: [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. DSpace at Sungkyunkwan University. Available at: [Link]

  • Haynes, C. A., et al. (2008). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry. The Open Proteomics Journal. Available at: [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. ResearchGate. Available at: [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

  • Jiang, H., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B. Available at: [Link]

  • ResearchGate (n.d.). Optimization of SC ceramide analysis using LC-MS/MS. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PubMed. Available at: [Link]

  • Lee, S. H., et al. (2004). Mobile Phase Compositions for Ceramide III by Normal Phase High Performance Liquid Chromatography. Korea Science. Available at: [Link]

  • Lee, S. H., et al. (2004). Mobile phase compositions for ceramide III by normal phase high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of Ceramide Species in Biological Samples by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Analytical Biochemistry. Available at: [Link]

  • Restek (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • Shimadzu (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu. Available at: [Link]

  • ResearchGate (2014). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). ResearchGate. Available at: [Link]

  • Agilent (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. Available at: [Link]

  • SCIEX (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. SCIEX. Available at: [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. Available at: [Link]

  • LCGC International (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. (2001). The Role of Injection Solvents. LCGC International. Available at: [Link]

  • Wyndham, K. D., et al. (2014). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. Available at: [Link]

  • Murgatroyd, P. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. Available at: [Link]

  • Yu, T., et al. (2014). Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Bioinformatics. Available at: [Link]

  • Agilent (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available at: [Link]

  • Longdom Publishing (2023). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail?. LCGC North America. Available at: [Link]

  • Labcompare (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at: [Link]

  • Waters (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Available at: [Link]

  • Lesellier, E., & West, C. (2015). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A. Available at: [Link]

  • Technology Networks (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Technology Networks. Available at: [Link]

  • Jiang, H., et al. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Clinica Chimica Acta. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Internal Standards in Ceramide Quantification: A Comparative Analysis of N-Oleoyl-2-amino-1,3-propane-D5-diol and C13-Labeled Ceramides

Introduction: The Pursuit of Precision in Lipidomics In the intricate field of lipidomics, particularly in the quantification of bioactive lipids like ceramides, the pursuit of accuracy and precision is paramount. Cerami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Precision in Lipidomics

In the intricate field of lipidomics, particularly in the quantification of bioactive lipids like ceramides, the pursuit of accuracy and precision is paramount. Ceramides are not merely structural components of cell membranes; they are critical signaling molecules implicated in a myriad of physiological and pathological processes, from apoptosis and insulin resistance to cardiovascular disease.[1][2] Consequently, their accurate measurement in complex biological matrices is a crucial objective for both basic research and clinical diagnostics.[1][3]

The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the effective use of internal standards (IS).[4][5] An ideal internal standard is a close chemical and physical mimic of the analyte, added to a sample at a known concentration before any processing steps.[4][5] Its purpose is to navigate the entire analytical workflow alongside the endogenous analyte, thereby correcting for variability in sample extraction, recovery, matrix effects, and instrument response.[4][6][7]

The choice of internal standard is one of the most critical decisions in method development. This guide provides an in-depth, evidence-based comparison of two common types of internal standards used for ceramide analysis: a deuterated ceramide analogue, N-Oleoyl-2-amino-1,3-propane-D5-diol , and a stable isotope-labeled authentic standard, the C13-labeled ceramide . We will explore the fundamental physicochemical differences between these standards, present experimental data on their performance, and offer expert guidance to help researchers, scientists, and drug development professionals select the most appropriate tool for their analytical challenges.

Chapter 1: Deconstructing the Standards

The Deuterated Analogue: N-Oleoyl-2-amino-1,3-propane-D5-diol

N-Oleoyl-2-amino-1,3-propane-D5-diol is a synthetic molecule designed to mimic the general structure of a ceramide. It features an oleoyl fatty acid chain amide-linked to a 2-amino-1,3-propanediol backbone.[8][9] The "D5" designation indicates that five hydrogen atoms on the propanediol backbone have been replaced with deuterium, a heavy isotope of hydrogen.

  • Structural Considerations: It is crucial to recognize that this standard is an analogue. Its 2-amino-1,3-propanediol core is structurally simpler than the sphingosine or sphinganine backbones found in endogenous mammalian ceramides.[9][10] While this design offers a stable platform for deuterium labeling, the structural disparity can influence its behavior during lipid extraction and ionization compared to true ceramides.

  • The "Deuterium Effect": The primary analytical concern with deuterated standards is the potential for isotopic effects. The C-D bond is stronger and shorter than a C-H bond, and deuterium has twice the mass of protium. This significant relative mass difference can lead to:

    • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[4][11][12] This separation, however small, is a critical flaw. If the internal standard does not co-elute with the analyte, it does not experience the identical matrix-induced ion suppression or enhancement, undermining its very purpose.[6][12][13]

    • Label Instability: While deuterium on a carbon backbone is generally stable, the potential for H/D exchange during sample storage or processing must be validated, especially under harsh acidic or basic conditions.[4]

The Gold Standard: C13-Labeled Ceramide

Carbon-13 labeled ceramides are considered the "gold standard" for quantitative lipidomics.[5][14] These standards are chemically identical to the endogenous analytes (e.g., Cer(d18:1/16:0)), with the sole difference being the substitution of several ¹²C atoms with the stable, heavy isotope ¹³C, typically within the acyl chain or sphingoid base.[15][16]

  • Physicochemical Equivalence: The key advantage of ¹³C labeling is the minimal impact on the molecule's properties. The relative mass difference between ¹³C and ¹²C is much smaller than that between deuterium and hydrogen.[13] This results in:

    • Near-Perfect Co-elution: C13-labeled standards have virtually identical polarity and chromatographic behavior to their endogenous counterparts, ensuring they elute together.[6][11][12] This co-elution is essential for the accurate compensation of matrix effects.[6]

    • Exceptional Stability: The ¹³C isotope is incorporated into the carbon skeleton of the molecule, making it extremely stable and not susceptible to exchange under any analytical conditions.[4][11]

    • Identical Behavior: As structurally identical molecules, they exhibit the same extraction efficiency and ionization response as the analytes, providing the most accurate possible normalization.[17]

Chapter 2: Head-to-Head Performance Comparison

The theoretical advantages of C13-labeled standards translate directly into superior analytical performance. The following table summarizes the key differences based on established principles of mass spectrometry and chromatography.

Performance Metric N-Oleoyl-2-amino-1,3-propane-D5-diol (Deuterated Analogue) C13-Labeled Ceramide (Authentic Standard) Rationale & Impact
Chromatographic Co-elution Partial to No Co-elution Complete Co-elution The deuterium isotope effect can cause a retention time shift, compromising matrix effect correction.[4][11][12]
Matrix Effect Compensation Potentially Inaccurate Highly Accurate Co-elution ensures both analyte and IS experience the same ion suppression/enhancement.[6]
Isotopic Stability High, but potential for H/D exchange must be verified. Excellent, No Exchange ¹³C labels are integrated into the carbon backbone and are not labile.[4]
Structural Identity Analogue (different backbone)Identical Ensures identical extraction recovery and ionization efficiency.[15][17]
Accuracy & Precision Good, but can be compromised by isotope and matrix effects.Superior Leads to lower variance and higher confidence in quantitative results.[18]
Commercial Availability & Cost Generally more available and lower in cost.[17]Can be more expensive and availability may be limited for less common species.[14][17]A practical consideration, but performance should be the primary driver for selection.

Chapter 3: Visualizing the Analytical Impact

Diagrams can effectively illustrate the critical concepts that differentiate these standards.

cluster_0 Scenario 1: C13-Labeled Ceramide (Ideal) cluster_1 Scenario 2: D5-Labeled Analogue (Compromised) A Analyte & C13-IS Co-elute B Matrix Effect Zone A->B Enter Zone Simultaneously C Accurate Quantification (Ratio is constant) B->C Both equally affected, Ratio is preserved D D5-IS elutes EARLIER F Matrix Effect Zone D->F IS experiences different matrix effect E Analyte elutes LATER E->F G Inaccurate Quantification (Ratio is skewed) F->G start Biological Sample (e.g., Plasma) step1 Step 1: Internal Standard Addition Add C13-Ceramide or D5-Analogue IS at the very beginning of the workflow. start->step1 step2 Step 2: Sample Preparation Protein Precipitation Lipid Extraction step1->step2 step3 Step 3: LC-MS/MS Analysis Chromatographic Separation Mass Spectrometric Detection (MRM) step2->step3 step4 Step 4: Data Processing Peak Integration (Analyte Area / IS Area) step3->step4 end Quantitative Result (Analyte Concentration) step4->end

Caption: A typical experimental workflow for ceramide quantification by LC-MS/MS.

Chapter 4: Experimental Protocol: A Self-Validating System

This protocol for the quantification of Ceramide (d18:1/16:0) in human plasma is designed to be self-validating by incorporating quality control (QC) samples to assess the performance of the chosen internal standard.

Objective: To accurately quantify Cer(d18:1/16:0) in human plasma using a C13-labeled internal standard.

Materials:

  • Human plasma (K2EDTA)

  • Cer(d18:1/16:0) analytical standard

  • ¹³C-Cer(d18:1/16:0) internal standard

  • LC-MS grade methanol, isopropanol, acetonitrile, formic acid, and water

  • 96-well deep-well plates

Procedure:

  • Preparation of Standards and QC Samples:

    • Prepare a stock solution of Cer(d18:1/16:0) and ¹³C-Cer(d18:1/16:0) in methanol.

    • Create a series of calibration standards by spiking the Cer(d18:1/16:0) stock into a surrogate matrix (e.g., charcoal-stripped plasma) at concentrations spanning the expected biological range.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Lipid Extraction):

    • Causality: The internal standard must be added prior to any extraction steps to account for analyte loss during the entire process. [4] * To 50 µL of each sample, calibrator, and QC in a 96-well plate, add 10 µL of the ¹³C-Cer(d18:1/16:0) internal standard working solution. Vortex briefly.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient that resolves ceramides from other lipid classes (e.g., 50% to 100% B over 8 minutes).

    • MS/MS System: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

    • Ionization Mode: Positive

    • MRM Transitions (Example):

      • Cer(d18:1/16:0): Monitor the transition from the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the sphingoid base fragment).

      • ¹³C-Cer(d18:1/16:0): Monitor the corresponding shifted precursor-to-product ion transition.

  • Data Analysis and Validation:

    • Integrate the peak areas for the analyte and the internal standard in all samples.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression with 1/x² weighting.

    • Calculate the concentration of the analyte in the unknown samples and QC samples using the regression equation.

    • Trustworthiness Check: The calculated concentrations of the QC samples must be within ±15% of their nominal value. The coefficient of variation (CV%) of replicate QC injections should be <15%. This validates the accuracy and precision of the method. If a deuterated standard were used and QC samples failed this check, it would likely indicate a compromised ability to correct for matrix effects due to chromatographic shift.

Chapter 5: Expert Recommendations and Conclusion

The choice between a deuterated analogue and a C13-labeled authentic standard is a choice between adequacy and excellence.

  • For Preliminary or Screening Studies: The N-Oleoyl-2-amino-1,3-propane-D5-diol may be considered a pragmatic, cost-effective option for preliminary, non-critical research where the highest level of accuracy is not the primary objective. However, it is imperative that the analytical method be rigorously validated. The user must demonstrate and document the degree of chromatographic separation between the standard and the analyte and assess its impact on quantification in the specific matrix being studied.

References

  • Difference Between Deuterated (D) and 13C-Labelled Standards: 7 Critical Facts Scientists Must Know. (2026, March 19). [Source Not Available].
  • Which internal standard? Deuterated or C13 enriched?. ResearchGate. (2013, March 14). Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available at: [Link]

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. [Source Not Available].
  • The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling. PubMed. (2015, May 15). Available at: [Link]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry (ACS Publications). (2014, June 12). Available at: [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. (2023, June 6). Available at: [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC. (2018, November 16). Available at: [Link]

  • Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). (2023, June 6). Available at: [Link]

  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC. (2023, March 3). Available at: [Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - NIH. Available at: [Link]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. (2020, February 25). Available at: [Link]

  • Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. PMC. (2024, October 3). Available at: [Link]

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Available at: [Link]

  • Lipid Species Quantification. lipidomicstandards.org. Available at: [Link]

  • Preparation of 13C-labeled ceramide by acetic acid bacteria and its incorporation in mice. Journal of Lipid Research. Available at: [Link]

  • Ultrafast Measurement of Circulating Ceramides in Human Cohorts. Analytical Chemistry. (2025, June 25). Available at: [Link]

  • A method for determining ceramide in a sample and its product and application. Google Patents.
  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2-N-oleoylamino-octadecane-1,3-diol: a new ceramide highly effective for the treatment of skin and hair. PubMed. Available at: [Link]

Sources

Comparative

Comparative Efficacy of N-Oleoyl Serinol Analogs in Embryoid Body-Derived Cell Apoptosis: A Technical Guide to Teratoma Prevention

The Teratoma Challenge & Sphingolipid-Mediated Ablation The tumorigenic potential of residual pluripotent stem cells remains a critical bottleneck in regenerative medicine. When engrafting embryoid body-derived cells (EB...

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Author: BenchChem Technical Support Team. Date: April 2026

The Teratoma Challenge & Sphingolipid-Mediated Ablation

The tumorigenic potential of residual pluripotent stem cells remains a critical bottleneck in regenerative medicine. When engrafting embryoid body-derived cells (EBCs) for neural therapies, the inadvertent inclusion of undifferentiated cells frequently results in multilineage teratoma formation. Overcoming this requires highly selective chemical ablation strategies prior to transplantation.

While endogenous ceramides are known mediators of cellular stress and apoptosis, their extreme hydrophobicity severely limits their utility in in vitro cell culture and in vivo therapeutics. This guide provides an objective, data-driven comparison of, a rationally designed and highly soluble ceramide analog, against traditional ceramides and alternative small-molecule inhibitors, detailing its efficacy in selectively eliminating pluripotent cells while enriching neural precursors.

Mechanistic Causality: The S18-Induced Apoptotic Axis

To utilize S18 effectively, one must understand the causality behind its selectivity. Unlike broad-spectrum cytotoxic agents, S18 exploits a specific vulnerability in rapidly dividing, undifferentiated stem cells.

In pluripotent EBCs,. The causality of this interaction is twofold:

  • Kinase Inhibition: The binding of PAR-4 to PKCζ inhibits the kinase's activity, preventing the downstream activation of survival targets (such as NF-κB and Akt), which subsequently triggers Bax/Bad-mediated apoptosis.

  • Pluripotency Downregulation: This complex formation directly correlates with a rapid decrease in the pluripotency marker Oct-4.

Crucially, differentiated neural precursors (expressing nestin and β-tubulin III) possess different sphingolipid metabolic profiles and lower baseline PAR-4 levels, rendering them resistant to S18-induced apoptosis.

SignalingPathway S18 N-Oleoyl Serinol (S18) PAR4 PAR-4 Upregulation S18->PAR4 PKC PKCζ Inhibition S18->PKC Complex PAR-4 / PKCζ Complex PAR4->Complex PKC->Complex Oct4 Oct-4 Downregulation Complex->Oct4 Apoptosis Selective Apoptosis (Pluripotent EBCs) Complex->Apoptosis Survival Neural Precursor Survival (Nestin+) Complex->Survival Spares

Fig 1: S18-mediated PAR-4/PKCζ signaling pathway driving selective apoptosis in pluripotent EBCs.

Comparative Efficacy: S18 vs. Alternative Ablation Agents

When selecting a chemical ablation agent, researchers must balance apoptotic efficacy against aqueous solubility and off-target toxicity., resulting in a molecule with >100-fold higher water solubility than endogenous C16-ceramide. This eliminates the need for harsh organic solvents that can independently stress fragile progenitor cells. We compare S18 against C16-Ceramide and.

Quantitative Performance Comparison
Feature / AgentN-Oleoyl Serinol (S18)C16-Ceramide (Endogenous)PluriSIn-1 (SCD1 Inhibitor)
Primary Target PAR-4 / PKCζ ComplexMultiple (CAP-AC, Bax/Bad)Stearoyl-CoA Desaturase (SCD1)
Mechanism of Action Oct-4 downregulation, ApoptosisDirect ceramide-induced apoptosisER stress, protein synthesis block
Aqueous Solubility High (up to 5 mM in buffer)Extremely Low (Hydrophobic)Moderate (Requires DMSO)
Working Concentration 80 µM10 - 50 µM (Variable uptake)20 µM
Teratoma Prevention Complete (Neonatal mouse brain)Partial / Delivery-limitedComplete (Mouse models)
Cellular Selectivity High (Spares Nestin+ precursors)Moderate (Off-target toxicity)High (Spares differentiated cells)

Application Insight: While PluriSIn-1 is highly effective by starving pluripotent cells of essential oleate, S18 directly mimics biofunctional lipids to actively trigger the apoptotic cascade. S18's superior solubility ensures uniform cellular uptake without micelle-induced localized toxicity, making it highly reliable for 3D embryoid body cultures.

Self-Validating Experimental Protocol: EBC Apoptosis & Engraftment

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a critical Magnetic-Activated Cell Sorting (MACS) step not just for purification, but as an internal validation checkpoint before resource-intensive in vivo engraftment.

Step 1: Embryoid Body (EB) Formation & Neural Differentiation
  • Culture mouse or human embryonic stem (ES) cells using standard leukemia inhibitory factor (LIF)-withdrawal protocols to induce EB formation.

  • Plate EBs on tissue culture dishes for 4 days to initiate primitive ectoderm and neural precursor differentiation.

Step 2: Chemical Ablation via N-Oleoyl Serinol (S18)
  • Prepare an organic solvent-free aqueous solution of S18 by directly dissolving the crystalline solid in PBS (pH 7.2) at up to 0.29 mg/ml.

  • Treat the EB cultures with 80 µM S18 for 24 hours .

    • Causality Note: Titration assays establish 80 µM as the optimal threshold. Below 50 µM, residual pluripotent cells escape apoptosis; above 100 µM, non-specific lipid toxicity begins to affect differentiating neural precursors.

Step 3: MACS Sorting (The Internal Validation Checkpoint)
  • Dissociate the S18-treated EBs into single-cell EBC suspensions using Accutase.

  • Incubate the suspension with Annexin V-conjugated magnetic beads.

  • Pass the cells through a MACS column to deplete apoptotic cells.

    • Causality Note: While S18 successfully induces apoptosis in Oct-4(+) cells, engrafting a mixture containing apoptotic bodies can trigger localized microglial activation and secondary necrosis in the neonatal brain. Physical removal via MACS is mandatory.

  • Validation Gate: Perform flow cytometry or western blot on a small aliquot of the eluate. The ratio of Oct-4 (should be absent) to Nestin (should be enriched) serves as a definitive go/no-go checkpoint.

Step 4: Neonatal Mouse Brain Engraftment
  • Stereotactically inject 1×105 of the purified, S18-treated EBCs into the hippocampal area of neonatal mice.

  • Monitor for 4–8 weeks. Untreated EBCs will form teratomas containing endoderm, mesoderm, and ectoderm derivatives. S18-treated cohorts will exhibit teratoma-free survival with robust β-tubulin III expression, indicating successful neuronal lineage integration.

ExperimentalWorkflow ES ES Cell Culture EB EB Formation ES->EB S18 S18 Treatment (80 µM, 24h) EB->S18 Dissociation EB Dissociation S18->Dissociation MACS MACS Sorting (Annexin V-) Dissociation->MACS Engraft In Vivo Engraftment MACS->Engraft Result Teratoma-Free Survival Engraft->Result

Fig 2: Self-validating workflow for S18 treatment, MACS purification, and EBC engraftment.

Conclusion

The application of N-Oleoyl serinol (S18) represents a highly targeted, lipid-signaling approach to solving the teratoma risk in stem cell therapies. By leveraging the specific PAR-4/PKCζ apoptotic axis inherent to pluripotent cells, S18 offers superior aqueous solubility and targeted efficacy compared to endogenous ceramides. When paired with rigorous MACS depletion, it provides a robust, self-validating pipeline for generating safe, enriched neural precursors for downstream clinical and research applications.

References

  • Bieberich, E., Silva, J., Wang, G., Krishnamurthy, K., & Condie, B. G. (2004). "Selective apoptosis of pluripotent mouse and human stem cells by novel ceramide analogues prevents teratoma formation and enriches for neural precursors in ES cell–derived neural transplants." Journal of Cell Biology, 167(4), 723-734. Available at:[Link]

  • Bieberich, E., Hu, B., Silva, J., MacKinnon, S., Yu, R. K., Fillmore, H., Broaddus, W. C., & Ottenbrite, R. M. (2002). "Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells." Cancer Letters, 181(1), 55-64. Available at:[Link]

  • Ben-David, U., Gan, Q. F., Golan-Lev, T., Arora, P., Yanuka, O., Oren, Y. S., Leikin-Frenkel, A., Graf, M., Garippa, R., Boehringer, M., Gromo, G., & Benvenisty, N. (2013). "Selective elimination of human pluripotent stem cells by an oleate synthesis inhibitor discovered in a high-throughput screen." Cell Stem Cell, 12(2), 167-179. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Oleoyl-2-amino-1,3-propane-D5-diol

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the definitive, causally-driven protocols for handling N-Oleoyl-2-amino-1,3-propane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the definitive, causally-driven protocols for handling N-Oleoyl-2-amino-1,3-propane-D5-diol . By understanding the mechanistic biology of this compound and the physicochemical properties of its carrier solvents, we can engineer a fail-safe environment for your laboratory.

Executive Summary & Hazard Profile

N-Oleoyl-2-amino-1,3-propane-D5-diol (commonly referred to as N-Oleoyl serinol-d5 or S18-d5) is a deuterium-labeled synthetic ceramide analog. It is primarily utilized as an internal standard for LC-MS/MS bioanalysis and as a targeted agent in stem cell therapy research.

The non-deuterated parent compound (S18) is biologically potent: it induces selective apoptosis in pluripotent embryoid body-derived cells (EBCs), which is a critical mechanism used to prevent teratoma formation during neural transplantation . Because of its ability to disrupt cellular homeostasis and trigger cell death in rapidly dividing cells, accidental exposure—particularly transdermal exposure facilitated by organic solvents—poses a severe occupational hazard.

S18_Pathway S18 N-Oleoyl-2-amino-1,3-propane-D5-diol Complex PAR-4 / PKCζ Complex Formation S18->Complex Oct4 Downregulation of Oct-4 Complex->Oct4 Apoptosis Selective Apoptosis in Stem Cells Oct4->Apoptosis

Mechanism of S18-induced selective apoptosis in pluripotent stem cells.

Risk Assessment & Causality of PPE Selection

Standard laboratory PPE is insufficient for this compound due to the intersection of its biological toxicity and its reconstitution requirements. S18-d5 is highly lipophilic and is typically dissolved in aggressive organic solvents before use in aqueous cell culture media .

The choice of PPE is directly dictated by the solvent carrier:

  • Dry Powder Phase: The lyophilized crystalline solid poses an inhalation risk. Aerosolized micro-particulates can deposit in the respiratory tract, necessitating respiratory protection (N95/P100) or handling within a Class II Biosafety Cabinet (BSC).

  • Solvent Reconstitution Phase: Dimethyl sulfoxide (DMSO) is the standard solvent for in vitro assays. DMSO is a powerful transdermal carrier that rapidly penetrates standard nitrile gloves, carrying dissolved S18-d5 directly into the bloodstream. Therefore, handling the solvated compound mandates a strict shift to Butyl Rubber gloves.

Quantitative Data: Solvent Hazards & PPE Matrix

The following table summarizes the solubility profile of Oleoyl Serinol and the corresponding mandatory glove materials required to prevent transdermal breakthrough.

Reconstitution SolventMax SolubilityCarrier Hazard LevelRequired Glove MaterialBreakthrough Time
Ethanol ~30 mg/mLModerate (Defatting agent)Double Nitrile> 60 minutes
DMF ~30 mg/mLHigh (Systemic toxicity)Butyl Rubber or Neoprene> 240 minutes
DMSO ~15 mg/mLExtreme (Transdermal carrier)Butyl Rubber> 480 minutes
PBS (pH 7.2) ~0.29 mg/mLLow (Aqueous)Standard NitrileN/A

Step-by-Step Operational Workflow

To ensure scientific integrity and absolute safety, every protocol described below operates as a self-validating system —meaning the successful completion of a step inherently verifies its safety and accuracy.

PPE_Workflow Powder 1. Dry Powder Handling (Weighing) Recon 2. Solvent Reconstitution (DMSO/EtOH) Powder->Recon Assay 3. Biological Application (Cell Culture) Recon->Assay Waste 4. Decontamination & Disposal Assay->Waste

Sequential operational workflow for handling N-Oleoyl serinol-d5.

Phase 1: Pre-Task Preparation & Validation
  • Don Base PPE: Put on a chemical-resistant lab coat, safety goggles, and standard nitrile gloves.

  • System Validation (Pneumatic Leak Test): Before handling DMSO, take your heavy-duty Butyl Rubber gloves, trap air inside by rolling the cuff, and apply pressure. Validation: If the glove holds pressure without deflating, there are zero micro-tears, confirming the barrier is intact.

Phase 2: Weighing the Dry Powder
  • Environment: Transfer the sealed vial to a Class II BSC or a dedicated powder weighing hood.

  • Handling: Use an anti-static micro-spatula to prevent electrostatic repulsion, which can cause the lightweight powder to aerosolize.

  • System Validation (Gravimetric Stabilization): After transferring the desired mass to a secondary vial, ensure the analytical balance returns exactly to zero. Validation: A perfect zero confirms no residual powder has spilled onto the weighing pan or surrounding workspace.

Phase 3: Reconstitution in Organic Solvent (High-Risk Phase)
  • PPE Shift: Remove outer nitrile gloves and don the pre-tested Butyl Rubber gloves.

  • Solvation: Using a gas-tight glass syringe, inject the calculated volume of anhydrous DMSO directly through the septum of the secondary vial to minimize open-air vapor exposure.

  • System Validation (Optical Clarity Check): Vortex the vial for 60 seconds. Hold the vial up to a light source. Validation: Complete optical clarity with zero visible particulates confirms total solvation, ensuring accurate downstream dosing and eliminating the risk of handling highly concentrated, undissolved micro-aggregates.

Phase 4: Decontamination and Disposal
  • Surface Decontamination: Wipe down the BSC and all tools with 70% ethanol to dissolve residual lipid analogs, followed by a 10% bleach solution to chemically degrade the remaining organic compounds.

  • Waste Segregation: Do NOT place DMSO-contaminated tips or vials into standard biohazard bags. They must be segregated into a dedicated, hermetically sealed "Hazardous Solvent Waste" container to prevent vapor accumulation in the lab.

Emergency Response Protocols

In the event of a protocol failure, immediate, causally-aligned action is required:

  • Dermal Exposure (DMSO/S18-d5 Solution): Do NOT use soap immediately. Soap contains surfactants that can temporarily increase epidermal permeability, driving the compound deeper. Flush the affected area with copious amounts of cold, running water for a minimum of 15 minutes to dilute the solvent gradient.

  • Inhalation (Dry Powder): Immediately evacuate the individual to fresh air. If respiratory irritation persists, administer oxygen and seek medical evaluation, as ceramide analogs can cause localized apoptotic damage to alveolar cells.

  • Ocular Exposure: Force eyelids open and irrigate with an emergency eyewash station for 15 minutes.

References

  • Bieberich E, Silva J, Wang G, Krishnamurthy K, Condie BG. (2004). "Selective apoptosis of pluripotent mouse and human stem cells by novel ceramide analogues prevents teratoma formation and enriches for neural precursors in ES cell–derived neural transplants." Journal of Cell Biology. Available at:[Link]

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